Dechloro Trazodone is a derivative of Trazodone, a well-known antidepressant and anxiolytic medication primarily used to treat major depressive disorder and anxiety disorders. The compound is characterized by the substitution of chlorine atoms, which can significantly alter its pharmacological properties and therapeutic efficacy. Dechloro Trazodone is of interest in both pharmaceutical research and clinical applications due to its potential effects on serotonin receptors and its role in modulating neurotransmitter levels.
Dechloro Trazodone is classified as a synthetic organic compound belonging to the class of triazolopyridine derivatives. It is synthesized through various chemical methods that involve the modification of the parent Trazodone structure. The compound is utilized in both laboratory settings for research purposes and in the pharmaceutical industry for drug development.
The synthesis of Dechloro Trazodone typically involves the following methods:
Dechloro Trazodone has a complex molecular structure that can be represented by its chemical formula . The molecular structure includes:
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br.Cl
XGKUASHFDRCBOF-UHFFFAOYSA-N
.Dechloro Trazodone participates in various chemical reactions, including:
These reactions are essential for exploring new derivatives that may exhibit improved therapeutic profiles.
The mechanism of action for Dechloro Trazodone primarily involves its interaction with serotonin receptors in the central nervous system. It acts as an antagonist at certain serotonin receptor subtypes, which leads to increased serotonin availability in synaptic clefts. This mechanism contributes to its antidepressant and anxiolytic effects.
Dechloro Trazodone has several scientific applications:
Dechloro Trazodone (CAS No. 62337-66-0), systematically named as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a structural analog of the antidepressant drug trazodone. Its molecular formula is C₁₉H₂₃N₅O (molecular weight: 337.42 g/mol). The compound lacks the chlorine atom present at the meta-position of trazodone’s phenyl ring, resulting in distinct physicochemical properties. Its IUPAC name reflects the triazolopyridine core linked to a phenylpiperazine moiety via a propyl chain [5] [7].
Table 1: Nomenclature and Identifiers of Dechloro Trazodone
Category | Identifier |
---|---|
Systematic Name | 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one |
Synonyms | Deschloro Trazodone; Trazodone Impurity B; Trazodone EP Impurity B; Trazodone BP Impurity B |
CAS Registry | 62337-66-0 |
Molecular Formula | C₁₉H₂₃N₅O |
SMILES Notation | O=C1N(CCCN2CCN(CC2)C3=CC=CC=C3)N=C4C=CC=CN14 |
InChI Key | JGIRPKCVHRVHJZ-UHFFFAOYSA-N |
Computational analyses predict a density of 1.25–1.3 g/cm³ and a boiling point of 497.5°C. The compound exhibits hygroscopicity, requiring storage under inert conditions at -20°C [7].
Dechloro Trazodone emerged as a key compound during the optimization of trazodone synthesis in the 1970s. Early research on trazodone (a triazolopyridine derivative) focused on its dual mechanism as a serotonin antagonist and reuptake inhibitor (SARI). The synthesis pathway involved nucleophilic substitution between 1-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and 1-(3-chlorophenyl)piperazine. Dechloro Trazodone forms as a byproduct when incomplete chlorination or side reactions occur, particularly when phenylpiperazine substitutes the chlorophenyl intermediate [4] [6].
Analytical interest in Dechloro Trazodone intensified with the development of trazodone’s prolonged-release formulations (e.g., Contramid® technology). Regulatory agencies mandated rigorous impurity profiling, positioning Dechloro Trazodone as a "specified impurity" in pharmacopeial monographs. Its detection became essential for quality control in both immediate-release and extended-release trazodone formulations [2] [6].
Synthetic Impurity
Dechloro Trazodone is classified as a process-related impurity rather than a significant metabolite. It arises during chemical synthesis due to:
Regulatory guidelines (e.g., USP, BP) cap its permissible levels in trazodone formulations at ≤0.15%. Analytical methods for quantification include reverse-phase HPLC with UV detection, exploiting its retention time and spectral differences from trazodone [5] [6].
Distinction from Metabolites
Unlike the primary metabolite meta-chlorophenylpiperazine (mCPP), which is pharmacologically active, Dechloro Trazodone shows no known bioactivity. Trazodone undergoes hepatic metabolism via CYP3A4 to mCPP, but Dechloro Trazodone is not generated in vivo [1] [4]. Its presence in pharmaceuticals is solely attributed to synthesis artifacts.
Table 2: Analytical and Regulatory Specifications for Dechloro Trazodone
Parameter | Specification |
---|---|
Regulatory Status | USP/BP/EP Identified Impurity (Impurity B) |
Acceptance Threshold | NMT 0.15% in trazodone formulations |
Detection Methods | HPLC-UV (λ=254 nm); UPLC-MS/MS |
Retention Behavior | Hydrophobicity (logP): ~2.1 (vs. trazodone logP ~2.5) |
Stability Role | Serves as a degradation marker under oxidative stress |
Note: NMT = Not more than
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7